molecular formula C22H18N2O4S B13797091 2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

Cat. No.: B13797091
M. Wt: 406.5 g/mol
InChI Key: MXQLETOOROZVRZ-UHFFFAOYSA-N
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Description

2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes a phenoxymethyl group, a benzoyl group, and a carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the phenoxymethylbenzoyl intermediate. This intermediate is then reacted with a carbamothioylamino derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid: A derivative with an iodine atom, which may exhibit different reactivity and biological activity.

    2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid: A compound with a chloromethyl group, known for its anti-inflammatory properties.

Uniqueness

2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-19-12-5-4-11-18(19)21(26)27)16-8-6-7-15(13-16)14-28-17-9-2-1-3-10-17/h1-13H,14H2,(H,26,27)(H2,23,24,25,29)

InChI Key

MXQLETOOROZVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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